molecular formula C12H17N B13340840 3-(4-Propylphenyl)azetidine

3-(4-Propylphenyl)azetidine

Cat. No.: B13340840
M. Wt: 175.27 g/mol
InChI Key: LUSPFHHWVHBBTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Propylphenyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles like aziridines . This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Propylphenyl)azetidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene component. This reaction is efficient but requires careful control of reaction conditions to achieve high yields and selectivity .

Industrial Production Methods

Industrial production methods for azetidines, including this compound, often involve the use of microwave irradiation and solid supports to facilitate the reaction . These methods are designed to be scalable and efficient, allowing for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Propylphenyl)azetidine involves its interaction with molecular targets through its nitrogen atom and the strained azetidine ring. The ring strain facilitates ring-opening reactions, which can lead to the formation of reactive intermediates that interact with various biological and chemical targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

3-(4-propylphenyl)azetidine

InChI

InChI=1S/C12H17N/c1-2-3-10-4-6-11(7-5-10)12-8-13-9-12/h4-7,12-13H,2-3,8-9H2,1H3

InChI Key

LUSPFHHWVHBBTB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2CNC2

Origin of Product

United States

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